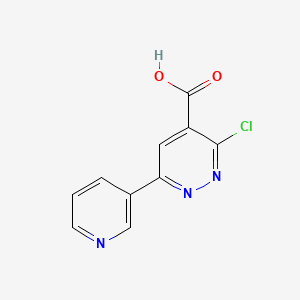
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Übersicht
Beschreibung
3-Chloro-6-(pyridin-3-yl)pyridazine is a heterocyclic organic compound composed of a pyridine ring fused to a pyridazine ring. It has a molecular weight of 191.62 . The compound is yellow to brown in solid form .
Synthesis Analysis
The synthesis of pyridazinium salts, which are related to the compound , can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes . These undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The InChI code for 3-Chloro-6-(pyridin-3-yl)pyridazine is 1S/C9H6ClN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H . This indicates that the compound has a molecular formula of C9H6ClN3 .Physical And Chemical Properties Analysis
3-Chloro-6-(pyridin-3-yl)pyridazine is a yellow to brown solid . It has a molecular weight of 191.62 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic Acid Applications
The compound “3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid” is a derivative of the pyridazine heterocycle, which is known for its unique physicochemical properties and applications in various scientific fields. Below is a detailed analysis of its potential applications across different scientific research areas.
Drug Discovery and Molecular Recognition: The pyridazine ring is characterized by weak basicity, a high dipole moment, and a robust dual hydrogen-bonding capacity, which are significant in drug-target interactions . These properties contribute to its use in molecular recognition and drug discovery, where it can be used as a less lipophilic substitute for phenyl rings or as a replacement for homologous azines and azoles.
Pharmacological Properties: Pyridazine derivatives have been studied for their broad spectrum of pharmacological properties. They have been explored as analgesic and sedative agents, with potential applications in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been recognized.
Organic Synthesis: Carboxylic acids, such as 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid, play a crucial role in organic synthesis. They are used as building blocks for synthesizing various organic compounds and can be involved in creating complex molecules for medicinal and industrial applications .
Nanotechnology: In nanotechnology, carboxylic acid derivatives are used to modify the surface properties of nanoparticles. This modification can enhance the solubility, stability, and bioavailability of nanoparticles, making them suitable for drug delivery and diagnostic applications.
Polymer Chemistry: The introduction of pyridazine rings into polymers can alter their physical and chemical properties. This can lead to the development of new materials with improved thermal stability, mechanical strength, and chemical resistance.
Insecticide Development: Pyridazine derivatives are key intermediates in the synthesis of neo-nicotinoid insecticides. These compounds act on the nervous system of insects, offering a targeted approach to pest control without affecting non-target organisms .
Eigenschaften
IUPAC Name |
3-chloro-6-pyridin-3-ylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)4-8(13-14-9)6-2-1-3-12-5-6/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGDIGIHECSYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)
![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491667.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1491668.png)
![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)
![7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491673.png)
![7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491675.png)
![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491676.png)
![2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491678.png)
![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491680.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1491682.png)